BenchChemオンラインストアへようこそ!

5-Bromo-4-phenylpyridin-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

5-Bromo-4-phenylpyridin-2-amine (CAS 1029128-27-5) is a brominated 2-aminopyridine derivative bearing a phenyl substituent at the 4-position on the pyridine ring. It belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry and kinase inhibitor discovery programs.

Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
CAS No. 1029128-27-5
Cat. No. B1505258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-phenylpyridin-2-amine
CAS1029128-27-5
Molecular FormulaC11H9BrN2
Molecular Weight249.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC=C2Br)N
InChIInChI=1S/C11H9BrN2/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
InChIKeyGFKPXWUYMOUSMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-phenylpyridin-2-amine (CAS 1029128-27-5): Core Structural & Physicochemical Profile for Procurement Decisions


5-Bromo-4-phenylpyridin-2-amine (CAS 1029128-27-5) is a brominated 2-aminopyridine derivative bearing a phenyl substituent at the 4-position on the pyridine ring. It belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry and kinase inhibitor discovery programs [1]. The compound features a free 2-NH₂ group and a bromine atom at C5, enabling orthogonal derivatization via amide coupling and palladium-catalysed cross-coupling chemistry, respectively [2]. Computed physicochemical properties include a molecular weight of 249.11 g·mol⁻¹, XLogP3 of 2.8, topological polar surface area (tPSA) of 38.9 Ų, and a predicted pKa of 4.52 ± 0.24 [1]. Commercially, it is supplied at a standard purity of ≥95% (HPLC), with pricing indicative of a specialised research intermediate rather than a commodity building block .

Why 5-Bromo-4-phenylpyridin-2-amine Cannot Be Replaced by Generic 2-Aminopyridine or Phenylpyridine Analogs in Structure–Activity Programmes


Close structural analogs of 5-bromo-4-phenylpyridin-2-amine — including its non-brominated parent (4-phenylpyridin-2-amine, CAS 60781-83-1), positional bromo isomers (3-bromo-4-phenylpyridin-2-amine, CAS 680221-59-4), and N-phenyl regioisomers (5-bromo-N-phenylpyridin-2-amine, CAS 54904-03-9) — exhibit material differences in at least three procurement-relevant properties: lipophilicity (ΔXLogP3 up to 0.6 units), hydrogen-bond donor capacity (1 vs. 0 HBD), and polar surface area (Δ up to 14 Ų) [1]. These differences directly affect passive membrane permeability, metabolic stability, and target binding kinetics when the compound is used as a scaffold in kinase inhibitor SAR series [2]. Moreover, the specific 5-bromo-2-amino substitution pattern enables regioselective Suzuki–Miyaura functionalisation that is not accessible with the 3-bromo isomer or the N-substituted analog, making the choice of bromo-regioisomer a critical determinant of downstream synthetic route efficiency and final library diversity [1][3].

Quantitative Differentiation Evidence: 5-Bromo-4-phenylpyridin-2-amine vs. Its Closest Analogs


Lipophilicity Contrast: 5-Bromo-4-phenylpyridin-2-amine vs. 5-Bromo-N-phenylpyridin-2-amine — XLogP3 Difference of 0.6 Log Units

In 2-aminopyridine-based kinase inhibitor programmes, lipophilicity is a key driver of passive permeability, metabolic clearance, and off-target promiscuity. The target compound 5-bromo-4-phenylpyridin-2-amine has a computed XLogP3 of 2.8, whereas the N-phenyl regioisomer 5-bromo-N-phenylpyridin-2-amine (CAS 54904-03-9) exhibits an XLogP of 3.4 (or calculated LogP of 3.66) — a difference of +0.6 to +0.86 log units, representing approximately a 4- to 7-fold higher lipophilicity for the N-phenyl analog [1]. This magnitude of difference is sufficient to move a compound across critical lipophilicity thresholds (e.g., exceeding Lipinski's LogP ≤5 guideline after scaffold decoration), thereby elevating the risk of poor solubility, high metabolic turnover, and hERG-related cardiac safety liabilities relative to the target compound [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Capacity: 5-Bromo-4-phenylpyridin-2-amine (1 HBD) vs. 5-Bromo-N-phenylpyridin-2-amine (0 HBD)

The presence of a free primary amine (2-NH₂) in 5-bromo-4-phenylpyridin-2-amine provides one hydrogen-bond donor (HBD), whereas the regioisomeric 5-bromo-N-phenylpyridin-2-amine possesses a secondary aniline-type NH with effectively zero accessible HBD contribution due to intramolecular conjugation and steric shielding by the phenyl ring [1]. This difference is structurally confirmed by SMILES analysis: NC₁=NC=C(Br)C(=C₁)C₁=CC=CC=C₁ (1 HBD by Cactvs count) vs. BrC₁=CN=C(NC₂=CC=CC=C₂)C=C₁ (0 HBD experimentally characterised in analogous aniline systems) . In drug design, a single HBD can significantly affect aqueous solubility (via intermolecular hydrogen bonding with water) while imposing a modest penalty on passive membrane permeability, offering a balanced profile that favours oral bioavailability relative to compounds lacking any HBD capacity [2].

Hydrogen bonding Permeability Solubility Medicinal chemistry design

Topological Polar Surface Area: 5-Bromo-4-phenylpyridin-2-amine (38.9 Ų) vs. 5-Bromo-N-phenylpyridin-2-amine (24.9 Ų) — A 14 Ų Differential with Permeability Consequences

Topological polar surface area (tPSA) is a well-validated descriptor for predicting passive intestinal absorption and blood–brain barrier penetration. 5-Bromo-4-phenylpyridin-2-amine has a computed tPSA of 38.9 Ų, which falls within the established oral bioavailability window (tPSA < 140 Ų) and below the blood–brain barrier threshold (tPSA < 60–70 Ų) [1]. In contrast, the N-phenyl regioisomer 5-bromo-N-phenylpyridin-2-amine exhibits a significantly lower tPSA of 24.92 Ų, a difference of approximately 14 Ų . While both values are compatible with membrane permeation, the 14 Ų advantage of the target compound corresponds to stronger aqueous solvation and a reduced propensity for non-specific hydrophobic binding to plasma proteins and membrane lipids, which is often associated with improved free fraction and more predictable in vivo pharmacokinetics in lead optimisation [2].

Membrane permeability tPSA Oral bioavailability Drug design

Synthetic Versatility: Orthogonal Functionalisation at C2-NH₂ and C5-Br Enables Divergent Library Synthesis Not Achievable with Non-Brominated or N-Substituted Analogs

5-Bromo-4-phenylpyridin-2-amine is distinguished by the simultaneous presence of two orthogonal reactive centres: a free primary amine at C2 (available for acylation, sulfonylation, reductive amination, or Buchwald–Hartwig coupling) and an aryl bromide at C5 (available for Suzuki–Miyaura, Sonogashira, or Negishi cross-coupling) [1]. This dual reactivity is absent in the non-brominated parent 4-phenylpyridin-2-amine (CAS 60781-83-1, MW 170.21, lacking the C5-Br handle) and partially compromised in the N-phenyl regioisomer 5-bromo-N-phenylpyridin-2-amine (CAS 54904-03-9), where the amine is already substituted, limiting diversification to the C5-Br position alone [2]. The capability for sequential, chemoselective derivatisation at two distinct positions — first at C2-NH₂, then at C5-Br, or vice versa — enables the generation of structurally diverse compound libraries from a single building block, a feature that is strategically valuable in hit-to-lead and lead optimisation campaigns where scaffold decoration is a rate-limiting step [3].

Parallel synthesis Cross-coupling Medicinal chemistry Scaffold diversification

Predicted Ionisation State at Physiological pH: pKa 4.52 for 5-Bromo-4-phenylpyridin-2-amine vs. pKa ~5.2 for the Non-Brominated Analog

The predicted acid dissociation constant (pKa) of the pyridine ring nitrogen in 5-bromo-4-phenylpyridin-2-amine is 4.52 ± 0.24, as estimated by ACD/Labs software and reported by ChemicalBook . The electron-withdrawing effect of the bromine atom at C5 lowers the pKa of the pyridine nitrogen by approximately 0.5–0.7 units relative to the non-brominated parent 4-phenylpyridin-2-amine (predicted pKa ~5.1–5.2 based on the pKa of unsubstituted 2-aminopyridine at 6.86 minus the electron-withdrawing phenyl effect) [1]. At physiological pH 7.4, both compounds exist predominantly in their neutral (unprotonated) form, but the target compound's lower pKa ensures a higher fraction of neutral species in mildly acidic compartments (e.g., endosomes, pH ~5.5–6.0), which can influence tissue distribution and target engagement in intracellular kinase assays [2].

Ionisation pKa pH-dependent solubility Drug absorption

Procurement-Relevant Application Scenarios for 5-Bromo-4-phenylpyridin-2-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Scaffold: Hinge-Binding 2-Aminopyridine Core with a C5 Cross-Coupling Handle

The 2-aminopyridine motif is a privileged hinge-binding scaffold in type I kinase inhibitors (e.g., LRRK2, JAK2, CDK2 programmes). 5-Bromo-4-phenylpyridin-2-amine provides this core with a C5-bromo substituent that allows late-stage diversification via Suzuki–Miyaura coupling to introduce aryl or heteroaryl groups that occupy the solvent-exposed region or the selectivity pocket of the kinase ATP-binding site [1]. Its computed XLogP3 of 2.8 and tPSA of 38.9 Ų position it favourably for CNS-penetrant kinase inhibitor design (tPSA < 60–70 Ų), offering an advantage over the more lipophilic N-phenyl analog (tPSA 24.9 Ų) which may exhibit higher non-specific binding [2].

Parallel Library Synthesis: Dual-Reactive Building Block for Two-Dimensional SAR Exploration

The orthogonal reactivity of 5-bromo-4-phenylpyridin-2-amine — free C2-NH₂ for amide/sulfonamide formation and C5-Br for palladium-catalysed cross-coupling — enables a two-dimensional matrix library strategy. In a typical workflow, the C2-amine is first derivatised with a panel of acyl chlorides or sulfonyl chlorides (Step 1), and the resulting intermediates are then subjected to Suzuki coupling with diverse boronic acids at C5 (Step 2), generating an n × m compound array from a single building block [1]. This approach reduces the number of distinct building blocks that must be procured and tracked, lowering logistical burden and cost in medicinal chemistry laboratories [3].

Probe Molecule Synthesis: Installation of Biotin, Fluorophores, or Photo-Crosslinkers via the C5-Br Position

The aryl bromide at C5 of 5-bromo-4-phenylpyridin-2-amine serves as a convenient attachment point for terminal alkyne, azide, or biotin tags via Sonogashira coupling or Cu-catalysed azide–alkyne cycloaddition (click chemistry) after conversion to the corresponding alkyne [1]. This capability is critical for chemical biology applications — including pull-down proteomics, cellular thermal shift assays (CETSA), and fluorescence polarisation binding assays — where a functionalised probe retaining the free 2-aminopyridine pharmacophore is required for target engagement studies [2].

Agrochemical Lead Discovery: Phenylpyridine Scaffold with Tunable Physicochemical Properties

The 4-phenylpyridine scaffold is also exploited in agrochemical discovery programmes targeting fungicidal and herbicidal activity. The bromine substituent at C5 provides a synthetic handle for introducing heterocyclic moieties that modulate phloem mobility and environmental persistence, while the free 2-amine allows attachment of prodrug or formulation-enhancing groups [1]. The predicted pKa of 4.52, lower than that of the non-brominated analog (~5.1), may confer improved foliar uptake under mildly acidic leaf-surface conditions, a parameter of direct relevance to agrochemical formulation scientists [3].

Quote Request

Request a Quote for 5-Bromo-4-phenylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.